molecular formula C7H13ClN2O B2743548 (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride CAS No. 2138246-04-3

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

Cat. No.: B2743548
CAS No.: 2138246-04-3
M. Wt: 176.64 g/mol
InChI Key: KZPZMJDICLRGFX-KGZKBUQUSA-N
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Description

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O and its molecular weight is 176.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies

Research has investigated lactone-fused perhydroisoxazolo[2,3-a]pyridines, revealing insights into their conformational behaviors and structural characteristics. These studies are critical for understanding the underlying chemistry of compounds similar to "(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride," providing foundational knowledge for further applications in drug design and development (Alvarez-Larena et al., 1995).

Synthetic ApplicationsSynthetic methodologies have been developed to create new compounds with potential biological activities. For example, novel synthesis pathways have been explored for pyrazolopyridines and related structures, demonstrating the versatility of these chemical frameworks in producing compounds with various functionalities (Ghattas et al., 2003). This research is instrumental for the development of new materials and molecules with specific properties, including those related to "this compound."

Chemical Properties and Reactions

Studies have also focused on understanding the chemical properties and reactions of related compounds, such as the dimerization reactions of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine derivatives under acidic conditions. Such research sheds light on the reactivity patterns and potential applications of pyridinone derivatives in chemical synthesis and material science (Shiotani et al., 1986).

Molecular Structure Analysis

The synthesis and structural analysis of pyrazolo[1,5-a]pyridine-containing derivatives, including their crystal structures, have been investigated to understand their spatial configurations and potential applications in designing new materials with specific optical properties (Yang et al., 2011).

Biological Activity Exploration

Research has also explored the synthesis and biological activity of androstene derivatives, providing insights into the potential therapeutic applications of compounds with similar structures to "this compound." Such studies are critical for the development of new drugs and therapeutic agents (Grover et al., 1991).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methylamine", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "potassium carbonate", "methylene chloride", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(1-ethyl-1H-pyrrol-2-yl)-2-oxobutanenitrile by reacting 4-piperidone with ethyl acetoacetate in the presence of sulfuric acid and sodium sulfate.", "Step 2: Cyclization of 4-(1-ethyl-1H-pyrrol-2-yl)-2-oxobutanenitrile with methylamine in methylene chloride to form (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one.", "Step 3: Quaternization of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one with hydrochloric acid in ethanol to form (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride.", "Step 4: Purification of the product by recrystallization from ethanol and drying over magnesium sulfate and potassium carbonate." ] }

CAS No.

2138246-04-3

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

KZPZMJDICLRGFX-KGZKBUQUSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CC(=O)N2.Cl

SMILES

C1CNCC2C1CC(=O)N2.Cl

Canonical SMILES

C1CNCC2C1CC(=O)N2.Cl

solubility

not available

Origin of Product

United States

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